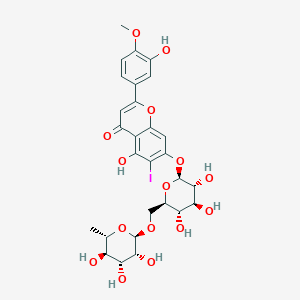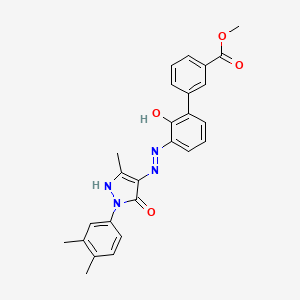
Desloratadine Impurity A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desloratadine Impurity A is an impurity of Desloratadine , a tricyclic H1 inverse agonist used to treat allergic rhinitis, nasal congestion, and chronic idiopathic urticaria (hives) . It is also known as 11-Fluoro Dihydrodesloratadine .
Synthesis Analysis
The synthesis of multicomponent crystal (MCC) of Desloratadine was performed between Desloratadine and 26 coformers using an equimolar ratio with a solvent evaporation technique . The selection of the appropriate solvent was carried out using 12 solvents .Molecular Structure Analysis
The formation of MCC was confirmed using powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) . The diffractogram pattern of Desloratadine Impurity A was distinct from the constituent components .Chemical Reactions Analysis
Desloratadine was found to degrade significantly in oxidative and thermal stress conditions and stable in acid, base, hydrolytic, and photolytic degradation conditions . The degradation products were well resolved from the main peak and its impurities .Physical And Chemical Properties Analysis
The physico-chemical properties of Desloratadine were fully characterized using six analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric analysis (TG/DTG), Fourier Transform Infrared Spectroscopy (FT-IR), Raman spectroscopy, Powder X-ray Diffraction (PXRD), and Scanning Electron Microscopy (SEM) .Aplicaciones Científicas De Investigación
Pharmaceutical Analysis
Desloratadine Impurity A is crucial in the development of analytical methods for quality control. It serves as a reference standard for the identification and quantification of impurities in desloratadine drug substances and formulations . The precision of these methods ensures the safety and efficacy of antihistamine medications.
Biological Fluids Testing
This impurity is used in the testing of biological fluids such as urine, plasma, and breast milk. It helps in the sensitive detection of desloratadine and its metabolites, which is essential for pharmacokinetic studies and therapeutic drug monitoring .
Stability Studies
Desloratadine Impurity A plays a role in stability-indicating studies, where it helps in understanding the degradation behavior of desloratadine under various stress conditions. This is vital for ensuring the long-term stability of pharmaceutical products .
Regulatory Compliance
For regulatory submissions, such as Abbreviated New Drug Applications (ANDA), Desloratadine Impurity A is used in method validation to comply with the guidelines set by health authorities .
Toxicological Studies
The impurity profile of desloratadine, including Desloratadine Impurity A, is analyzed in toxicological studies to evaluate the safety profile of the drug. This is particularly important for new drug applications and clinical trials .
Mecanismo De Acción
Target of Action
Desloratadine Impurity A, also known as Desloratadine, is a potent and selective peripheral H1 receptor antagonist . The primary targets of Desloratadine are the histamine H1-receptors, which are widely distributed across immune cell subtypes .
Mode of Action
Desloratadine competes with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . It selectively blocks peripheral histamine H1-receptors because the substance is excluded from entry to the central nervous system . This interaction with its targets results in the inhibition of the biological effects of histamine, leading to relief from allergic symptoms .
Biochemical Pathways
Desloratadine’s action on the H1-receptors inhibits the effects of histamine, a key mediator in allergic reactions. Histamine participates in intricate bidirectional messaging between cytokines and inflammatory cells or their precursors, facilitates migration of cells to inflammatory sites, stimulates lymphocyte activity, and modulates aspects of eosinophil, neutrophil, and mast cell behavior . By blocking the H1-receptors, Desloratadine disrupts these processes, thereby alleviating the manifestations of the allergic reaction .
Pharmacokinetics
Desloratadine exhibits predictable pharmacokinetics when administered with food and common medications . The body’s exposure to active metabolites is much higher with Loratadine, the prodrug of Desloratadine, but much lower with Desloratadine itself .
Result of Action
The molecular and cellular effects of Desloratadine’s action include the inhibition of histamine-induced expression of P-selectin, which is implicated in the adhesion and migration of neutrophils and eosinophils . It also leads to decreased production of interleukin (IL)-6, IL-8, and IL-8 mRNA . These effects result in the reduction of allergic inflammation and immune modulation .
Safety and Hazards
Desloratadine Impurity A should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
The formation of multicomponent crystal (MCC) of Desloratadine using several coformers is a promising area of research . This could lead to the discovery of new pharmaceutical MCCs of Desloratadine. The MCCs have both chemical and physical stabilities for a period of 4 months , which could be beneficial in the pharmaceutical industry.
Propiedades
| { "Design of Synthesis Pathway": "The synthesis of Desloratadine Impurity A can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2,3-dichlorobenzaldehyde", "4-chlorobenzhydrol", "sodium borohydride", "sodium hydroxide", "acetic acid", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Reduction of 2,3-dichlorobenzaldehyde with sodium borohydride in methanol to yield 2,3-dichlorobenzyl alcohol.", "Step 2: Conversion of 2,3-dichlorobenzyl alcohol to 2,3-dichlorobenzyl chloride using thionyl chloride in ethyl acetate.", "Step 3: Condensation of 2,3-dichlorobenzyl chloride with 4-chlorobenzhydrol in the presence of sodium hydroxide in methanol to yield Desloratadine Impurity A.", "Step 4: Purification of the crude product by recrystallization from acetic acid/water mixture." ] } | |
Número CAS |
38092-95-4 |
Fórmula molecular |
C19H20N2 |
Peso molecular |
276.38 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
N-Desmethyl Azatadine; 6,11-Dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)
![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)

